4-Cyclopropyl-1,2-dimethylbenzene

Description

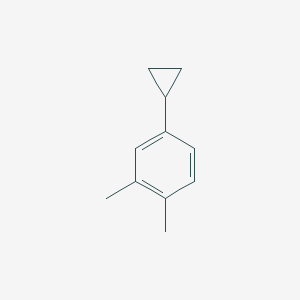

4-Cyclopropyl-1,2-dimethylbenzene is a substituted benzene derivative featuring methyl groups at the 1- and 2-positions and a cyclopropyl ring at the 4-position. Its molecular formula is C₁₁H₁₄, and it has been historically utilized in organic synthesis for its unique steric and electronic properties derived from the cyclopropane moiety .

Properties

Molecular Formula |

C11H14 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

4-cyclopropyl-1,2-dimethylbenzene |

InChI |

InChI=1S/C11H14/c1-8-3-4-11(7-9(8)2)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 |

InChI Key |

UOYPRASPHAWKGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

o-Xylene (1,2-Dimethylbenzene)

- Molecular Formula : C₈H₁₀

- Substituents : Methyl groups at 1- and 2-positions.

- Key Differences : Lacks the cyclopropyl group, resulting in lower steric strain and reduced reactivity.

- Physical Properties : Melting point: -25°C; boiling point: 144°C .

- Applications : Widely used as a solvent and precursor in industrial chemistry.

- Safety : Classified as flammable and an irritant, with well-documented handling protocols .

Nitro Derivatives: 3-Nitro- and 4-Nitro-1,2-dimethylbenzene

- Molecular Formulas: 3-Nitro-1,2-dimethylbenzene: C₈H₉NO₂ (CAS 83-41-0) . 4-Nitro-1,2-dimethylbenzene: C₈H₉NO₂ (CAS 99-51-4) .

- Substituents : Methyl groups at 1- and 2-positions; nitro group at 3- or 4-position.

- Key Differences : Nitro groups introduce strong electron-withdrawing effects, directing electrophilic substitution reactions to specific positions.

- Physical Properties :

- Safety : Nitroaromatics are generally toxic and environmentally hazardous, though specific data for these compounds are unavailable in the evidence .

Methoxy-Substituted Analogs

a. 4-Cyclopropyl-1,2-dimethoxybenzene

- Molecular Formula : C₁₁H₁₄O₂ .

- Substituents : Methoxy groups at 1- and 2-positions; cyclopropyl at 4-position.

- Key Differences: Methoxy groups are stronger electron donors than methyl groups, altering electronic properties and reaction pathways.

- Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

b. 1,2-Bis(4-methoxyphenyl)cyclopropane

Research Findings and Implications

- Electronic Effects : Methoxy analogs exhibit greater electron density, favoring electrophilic substitutions at para/meta positions, whereas nitro derivatives are deactivated .

- Safety Considerations: Limited toxicity data for this compound necessitate cautious handling, while methoxy analogs have documented irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.